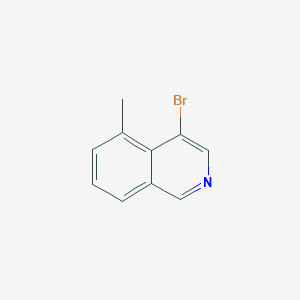

4-Bromo-5-methylisoquinoline

Description

4-Bromo-5-methylisoquinoline is a heterocyclic aromatic compound comprising a fused benzene and pyridine ring system. The bromine atom at the 4-position and a methyl group at the 5-position confer distinct electronic and steric properties. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl group influences lipophilicity and steric hindrance, impacting biological interactions and synthetic pathways.

Properties

IUPAC Name |

4-bromo-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-12-6-9(11)10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEGTHWPKFUYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methylisoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method allows for the selective formation of 4-bromoisoquinoline derivatives under mild conditions . Another method involves the bromination of 5-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of palladium-catalyzed cyclization reactions is also explored for industrial applications due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts, boronic acids, and bases are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

Substitution Reactions: Products include various substituted isoquinolines.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Oxidation and Reduction Reactions: Products include oxidized or reduced isoquinoline derivatives.

Scientific Research Applications

4-Bromo-5-methylisoquinoline is a heterocyclic compound with a bromine atom at the 4-position and a methyl group at the 5-position of the isoquinoline ring, making it valuable for applications in research and industry. It has garnered attention in medicinal chemistry and pharmacology because of its potential biological activities.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Chemistry It is an intermediate in synthesizing complex organic molecules and heterocyclic compounds.

- Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It acts as a building block in developing pharmaceutical agents for various diseases.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals.

The biological activity of this compound is attributed to its interaction with molecular targets, including enzymes and receptors. Isoquinoline derivatives have demonstrated promising activity in inhibiting bacterial growth, suggesting the potential for developing new antibiotics against resistant strains. Recent studies have also explored the neuroprotective effects of isoquinoline derivatives against neurodegenerative diseases, with the potential to protect neuronal cells from apoptosis and oxidative stress, which could be relevant in treating conditions like Alzheimer's disease.

Structure-Activity Relationship

Modifications to the structure of this compound can enhance its biological activity. Structure-activity relationship (SAR) studies indicate that variations in substitution patterns significantly influence the compound's efficacy against different biological targets. For example, changing the positions of bromine and methyl groups alters both the reactivity and biological profile of the compound.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of isoquinoline compounds possess cytotoxic effects that inhibit tumor growth through mechanisms involving DNA interaction and apoptosis induction.

Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Topoisomerase I inhibition |

| HGC-27 | 7.6 | Induction of apoptosis |

| LASCPC-01 (NEPC) | Not specified | Selective antiproliferative effect |

Neuroendocrine Prostate Cancer

A study focused on optimizing isoquinoline derivatives showed promising antiproliferative activity against neuroendocrine prostate cancer cells, indicating the potential application of compounds like this compound in cancer therapy.

Antimalarial Activity

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylisoquinoline involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-6-methylisoquinoline

- Structural Differences : The methyl group is at the 6-position instead of the 5-position.

- In contrast, the 5-methyl group in the target compound may direct electrophilic substitutions to the 8-position due to proximity .

- Applications: Both compounds serve as intermediates in drug synthesis, but 4-bromo-6-methylisoquinoline is noted for its use in developing kinase inhibitors, where substituent positioning affects target binding .

Regioisomers: 5-Bromoisoquinoline

- Structural Differences : Bromine is at the 5-position without a methyl group.

- Synthesis: Traditional bromination methods yield isomer mixtures, but optimized procedures (e.g., using HBr/H₂O₂) selectively produce 5-bromoisoquinoline in high purity (83–87°C melting point) .

- Reactivity: Lacking a methyl group, 5-bromoisoquinoline undergoes electrophilic substitutions (e.g., nitration) more readily than 4-bromo-5-methylisoquinoline, where the methyl group may sterically hinder such reactions .

Substituent Variants: 4-Bromo-5-nitroisoquinoline

- Structural Differences : A nitro group replaces the methyl group at the 5-position.

- Electronic Effects: The nitro group is strongly electron-withdrawing, deactivating the ring and directing further substitutions to meta positions. This contrasts with the electron-donating methyl group in this compound, which activates ortho/para positions .

- Applications : Nitro derivatives are often precursors for amines in anticancer agents, whereas methyl-substituted analogs are prioritized in CNS drug design due to enhanced blood-brain barrier permeability .

Functional Group Variants: 4-Bromo-1-methoxyisoquinoline

- Structural Differences : A methoxy group replaces the methyl group at the 1-position.

- Solubility and Reactivity : The methoxy group increases polarity and solubility in aqueous solvents compared to the hydrophobic methyl group. However, it may also reduce stability under acidic conditions due to demethylation risks .

Data Table: Comparative Properties of Selected Isoquinoline Derivatives

*Calculated based on molecular formula.

Key Research Findings

- Synthetic Challenges: Bromination of isoquinoline derivatives often produces isomer mixtures, but regioselective methods (e.g., directed lithiation) improve yields for 4- and 5-substituted analogs .

- Biological Relevance: Methyl and bromine substituents synergistically enhance binding to adenosine receptors, making this compound a candidate for neurological therapeutics .

- Reactivity Trends : Electron-donating groups (e.g., methyl) increase nucleophilic aromatic substitution rates at bromine sites compared to electron-withdrawing groups (e.g., nitro) .

Biological Activity

4-Bromo-5-methylisoquinoline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

This compound has the molecular formula and features a bromine atom at the 4-position and a methyl group at the 5-position of the isoquinoline ring. This specific substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can undergo several chemical reactions, such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, which may alter the compound's biological properties.

- Coupling Reactions : Participates in reactions like Suzuki-Miyaura coupling to form complex aromatic compounds.

- Oxidation and Reduction Reactions : These reactions can lead to different derivatives with potentially varied biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of isoquinoline compounds possess cytotoxic effects that inhibit tumor growth through mechanisms involving DNA interaction and apoptosis induction .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Topoisomerase I inhibition |

| HGC-27 | 7.6 | Induction of apoptosis |

| LASCPC-01 (NEPC) | Not specified | Selective antiproliferative effect |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Isoquinoline derivatives have shown promise in inhibiting bacterial growth, suggesting that this compound may exhibit similar activities. This potential is particularly relevant in the context of developing new antibiotics against resistant strains .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of isoquinoline derivatives, including this compound, against neurodegenerative diseases. These compounds may protect neuronal cells from apoptosis and oxidative stress, highlighting their potential in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. SAR studies indicate that variations in substitution patterns significantly influence the compound's efficacy against different biological targets. For example, swapping the positions of bromine and methyl groups alters both reactivity and biological profile.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C10H8BrN | Specific bromo position; potential bioactivity |

| 5-Bromo-4-methylisoquinoline | C10H8BrN | Swapped bromo position; altered reactivity |

| 8-Bromo-5-methylisoquinoline | C10H8BrN | Different position; distinct biological profile |

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

- Neuroendocrine Prostate Cancer : A study focused on optimizing isoquinoline derivatives showed promising antiproliferative activity against neuroendocrine prostate cancer cells, indicating the potential application of compounds like this compound in cancer therapy .

- Antimalarial Activity : Another research effort evaluated isoquinolines for their inhibitory effects on Plasmodium falciparum Protein Kinase A (PfPKA), suggesting that structural modifications could lead to effective antimalarial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-5-methylisoquinoline, and how can purity be optimized?

- Methodological Answer : The synthesis of brominated isoquinolines often involves condensation reactions or halogenation of pre-functionalized isoquinoline precursors. For example, bromination of 5-methylisoquinoline using N-bromosuccinimide (NBS) in a halogen-compatible solvent (e.g., CCl₄) under controlled temperature (40–60°C) can yield this compound . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl group at δ 2.5–2.8 ppm, and bromine-induced deshielding in adjacent carbons) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 225.04 (M⁺ for C₁₀H₈BrN) and isotopic patterns consistent with bromine .

- X-ray Crystallography : Resolve crystal structures to confirm regioselectivity of bromination, especially if positional isomers (e.g., 6-bromo derivatives) are potential byproducts .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Use polar aprotic solvents for reactions .

- Melting Point : Expected range 120–125°C (based on analogs like 5-bromoisoquinoline, mp 83–87°C) .

- Stability : Store under inert atmosphere (N₂/Ar) at −20°C to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data in brominated isoquinoline derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from impurities, tautomerism, or isomerization. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to trace unexpected fragmentation in MS .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural discrepancies .

Q. What strategies optimize regioselectivity in the bromination of methyl-substituted isoquinolines?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For 5-methylisoquinoline:

- Electrophilic Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to the electron-rich C4 position .

- Microwave-Assisted Synthesis : Enhance reaction control (e.g., 100°C, 30 min) to minimize side products .

- Substituent Effects : The methyl group at C5 electronically deactivates adjacent positions, favoring bromination at C4 over C1/C3 .

Q. How does this compound perform in cross-coupling reactions for medicinal chemistry applications?

- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to generate biaryl derivatives for kinase inhibitor libraries .

- Yield Optimization : Screen palladium catalysts (e.g., PdCl₂(dppf)) and bases (Cs₂CO₃ vs. K₃PO₄) to improve efficiency (>80% yield) .

Q. What analytical methods resolve challenges in quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM) modes .

- Ion Chromatography : Quantify halide byproducts (e.g., Br⁻) from incomplete reactions .

- Stability-Indicating Assays : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting reports on the reactivity of brominated isoquinolines?

- Methodological Answer : Discrepancies may stem from solvent effects, catalyst lot variability, or unaccounted moisture. Mitigation steps:

- Reproducibility Protocols : Standardize reagent sources (e.g., anhydrous solvents from the same supplier) and reaction setups .

- Collaborative Studies : Cross-validate results with independent labs using shared batches of this compound .

Applications in Drug Discovery

Q. What in silico tools predict the biological activity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.